molecular formula C25H39NO4 B10820430 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide

Cat. No.: B10820430
M. Wt: 417.6 g/mol
InChI Key: QJLYEJLRQWHMNN-UHFFFAOYSA-N
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Description

The compound 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopentyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under controlled conditions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the phenylpentyl side chain: This is achieved through a series of substitution reactions, often using Grignard reagents or organolithium compounds.

    Formation of the hept-5-enamide chain: This step involves the coupling of the cyclopentyl intermediate with a hept-5-enamide precursor, typically using amide bond formation techniques such as the use of carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpentyl side chain can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide involves its interaction with specific molecular targets in the body. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the phenylpentyl side chain can interact with hydrophobic regions of target molecules, further influencing their function.

Comparison with Similar Compounds

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide: can be compared to other similar compounds, such as:

    Latanoprost: A prostaglandin analog used to treat elevated intraocular pressure.

    Bimatoprost: Another prostaglandin analog with similar therapeutic applications.

The uniqueness of This compound lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H39NO4

Molecular Weight

417.6 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide

InChI

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3

InChI Key

QJLYEJLRQWHMNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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